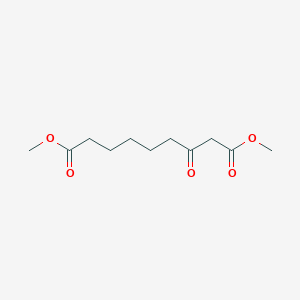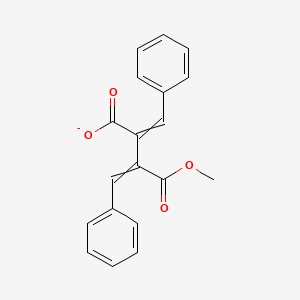![molecular formula C18H18F2O B14300169 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol CAS No. 118559-09-4](/img/structure/B14300169.png)
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a central carbon atom, which is also bonded to a 3-methylbutan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol typically involves the reaction of 4-fluorobenzophenone with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 3-methylbutan-1-ol group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: A structurally related compound with similar fluorine substitution on the phenyl rings.
Bis(4-fluorophenyl)methanone: Another related compound with a central carbonyl group instead of the hydroxyl group.
Uniqueness
2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol is unique due to the presence of the 3-methylbutan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Propiedades
Número CAS |
118559-09-4 |
|---|---|
Fórmula molecular |
C18H18F2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-[bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol |
InChI |
InChI=1S/C18H18F2O/c1-12(2)17(11-21)18(13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14/h3-10,12,21H,11H2,1-2H3 |
Clave InChI |
MWWLGJTWYHSULW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


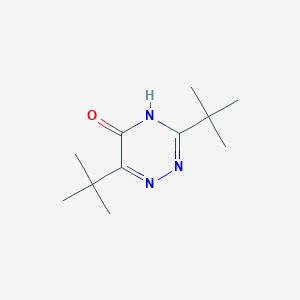

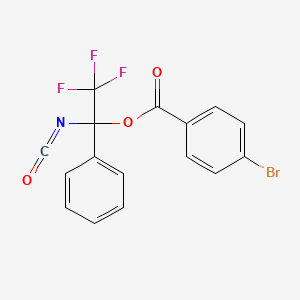

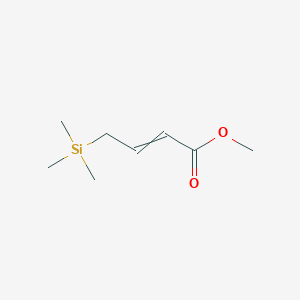

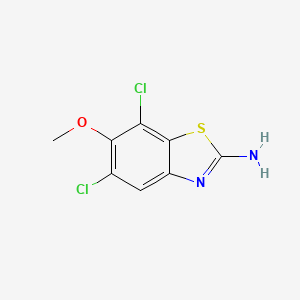
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
